molecular formula C12H16ClNO B10881776 N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine

N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine

Cat. No.: B10881776
M. Wt: 225.71 g/mol
InChI Key: WUCWQKLFAZSRKC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine is a chemical compound with the molecular formula C12H16ClNO. It is a member of the propargylamine class of compounds, which are known for their diverse applications in pharmaceuticals and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine typically involves the coupling of 5-chloro-2-ethoxybenzylamine with propargyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as copper(II) chloride can enhance the efficiency of the reaction, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-ethoxybenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced oxidative stress or apoptosis .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C12H16ClNO/c1-3-7-14-9-10-8-11(13)5-6-12(10)15-4-2/h3,5-6,8,14H,1,4,7,9H2,2H3

InChI Key

WUCWQKLFAZSRKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCC=C

Origin of Product

United States

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